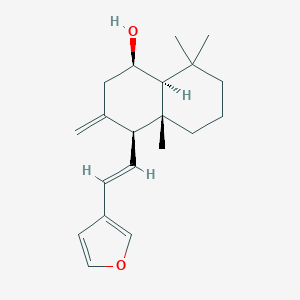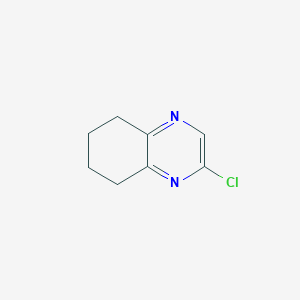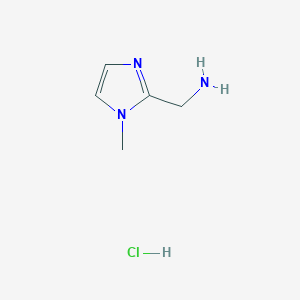
2-オキソ-1,2,3,4-テトラヒドロキノリン-6-カルボニトリル
説明
“2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile” is a chemical compound with the molecular formula C10H8N2O and a molecular weight of 172.19 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile” is 1S/C10H8N2O/c11-6-7-1-3-9-8(5-7)2-4-10(13)12-9/h1,3,5H,2,4H2,(H,12,13) . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile” is a powder at room temperature . It has a melting point of 276-278°C .
科学的研究の応用
医薬品化学
“2-オキソ-1,2,3,4-テトラヒドロキノリン-6-カルボニトリル”に類似した化合物は、抗菌剤、抗真菌剤、抗酸化剤、抗炎症剤、鎮痛剤、および抗がん剤としての可能性が探求されています。 スピロ融合ヘテロ環状分子(スピロ[ベンゾチオフェン-3,3'-ピロリジン]など)は、エナンチオ選択的触媒方法論において有望であり、抗マイコバクテリア、抗結核、さらには抗糖尿病特性を有するモデル化合物としても有望です .
酵素阻害
これらの化合物は、いくつかの疾患の治療のための重要なアプローチであるβ-グルクロニダーゼ活性を阻害する能力についても研究されてきました。 2-オキソ-1,2,3,4-テトラヒドロピリミジンのライブラリが合成され、そのβ-グルクロニダーゼ阻害活性と酵素阻害の様式が評価されました .
触媒
触媒研究では、触媒を変更することで反応経路と生成物の形成に大きな影響を与えることができます。 たとえば、5% Pt/Cを触媒として使用すると、二重結合の移動と芳香族化の経路が抑制され、高いシス選択性でテトラヒドロキノリンが形成されます .
合成方法
2-(2-(ベンジルアミノ)ベンジリデン)マロネートから2-オキソ-1,2,3,4-テトラヒドロキノリン-3-カルボン酸塩を合成するための新しいワンポット二段階プロトコルが開発されました . さらに、無溶媒条件下でUHPからの尿素のインサイチュ生成とメチルアレーンのC-H官能化による2-オキソ-1,2,3,4-テトラヒドロピリミジンを合成するための頑健なグラムスケールプロトコルが実証されました .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用機序
Target of Action
It’s worth noting that 1,2,3,4-tetrahydroisoquinolines (thiq), a class of compounds to which our compound is related, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Related compounds based on the 2-oxo-n-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide scaffold have been found to activate the m2 isoform of pyruvate kinase (pkm2), an enzyme that plays a crucial role in the metabolic regulation of cancer cells .
Biochemical Pathways
The activation of pkm2 by related compounds suggests that this compound may influence metabolic pathways in cancer cells .
Pharmacokinetics
Related compounds based on the 2-oxo-n-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide scaffold have been found to have good caco-2 permeability, a low efflux ratio, and high microsomal stability . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The activation of pkm2 by related compounds suggests that this compound may influence the metabolic regulation of cancer cells, potentially inhibiting cell proliferation .
Action Environment
It’s worth noting that the storage temperature and physical form of the compound can impact its stability .
特性
IUPAC Name |
2-oxo-3,4-dihydro-1H-quinoline-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-6-7-1-3-9-8(5-7)2-4-10(13)12-9/h1,3,5H,2,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJAWZROXAVJMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570784 | |
| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
159053-44-8 | |
| Record name | 1,2,3,4-Tetrahydro-2-oxo-6-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159053-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









amine](/img/structure/B180126.png)
![5,6-Difluorobenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B180127.png)



